molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2569718
CAS No.: 338416-15-2
M. Wt: 346.24
InChI Key: OHGFJXKOJJLXLI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1.1.1 Molecular Structure and Formula
The compound is characterized by a 1-methylindole backbone substituted with a 4-bromophenylsulfanyl group at the 2-position and a formyl group at the 3-position. Its molecular formula is C₁₆H₁₂BrNOS , with an average molecular weight of 346.24 g/mol . The CAS number assigned to this compound is 338416-15-2 .

1.1.2 Alternative Nomenclature
Synonyms include:

  • 2-[(4-Bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde (IUPAC)
  • 2-[(4-Bromophényl)sulfanyl]-1-méthyl-1H-indole-3-carbaldéhyde (French)
  • 2-[(4-Bromphenyl)sulfanyl]-1-methyl-1H-indol-3-carbaldehyd (German)

Table 1. Molecular Properties

Property Value Source
Molecular formula C₁₆H₁₂BrNOS
Average molecular weight 346.24 g/mol
CAS number 338416-15-2
SMILES code O=CC1=C(SC2=CC=C(Br)C=C2)N(C)C3=C1C=CC=C3

Historical Context and Discovery in Heterocyclic Chemistry

1.2.1 Evolution of Indole Derivatives
Indole chemistry traces its origins to 19th-century studies on indigo, with Adolf von Baeyer’s reduction of oxindole to indole in 1866 marking a pivotal moment. The 3-formylindole scaffold gained prominence in the 20th century due to its role in alkaloid biosynthesis and synthetic utility. The introduction of sulfur-containing substituents, such as sulfanyl groups, emerged later as a strategy to modulate electronic and steric properties in aromatic systems.

1.2.2 Development of Organosulfur-Indole Hybrids
The integration of sulfanyl groups into indole frameworks was driven by their potential in medicinal chemistry. For example, 4-bromothiophenol (BrC₆H₄SH), a precursor to the 4-bromophenylsulfanyl group, was synthesized via reduction of bromobenzenesulfonyl chloride or hydrogenation of dibromodiphenyl disulfides. These methods laid the groundwork for constructing hybrid indole-sulfur systems.

1.2.3 Synthetic Methodologies for Indole-3-Carbaldehydes
The synthesis of 3-formylindole derivatives typically employs Vilsmeier-Haack reactions. A 2012 patent described a method involving:

  • Vilsmeier reagent preparation : Reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 0–5°C.
  • Indole alkylation : Substitution of 2-methylaniline derivatives with the Vilsmeier reagent under reflux (80–90°C).
  • Formaldehyde introduction : Oxidation or condensation steps to install the formyl group.

Table 2. Key Synthetic Steps for Indole-3-Carbaldehydes

Step Reagents/Conditions Source
Vilsmeier reagent DMF + POCl₃, 0–5°C
Indole alkylation 2-Methylaniline, reflux (80–90°C)
Formyl group installation Oxidation or condensation

Structural Significance in Organosulfur and Indole-Based Systems

1.3.1 Role of the 4-Bromophenylsulfanyl Group
The 4-bromophenylsulfanyl moiety enhances:

  • Electron-withdrawing effects : Bromine’s electronegativity polarizes the sulfur–carbon bond, influencing reactivity at the indole core.
  • Steric bulk : The para-substituted bromophenyl group restricts rotational freedom, stabilizing specific conformations.

1.3.2 Reactivity of the Indole-3-Formyl Group
The formyl group at the 3-position participates in:

  • Condensation reactions : Formation of Schiff bases or imines with amines.
  • Oxidation : Conversion to indole-3-carboxylic acid derivatives.
  • Cyclization : Participation in heterocycle synthesis, such as chromeno[2,3-b]indoles with elemental sulfur.

1.3.3 Comparative Analysis with Related Compounds

Compound Structural Features Reactivity Profile
Indole-3-carbaldehyde Unsubstituted indole, formyl group Oxidation, condensation
Penicillanic acid Sulfur-containing β-lactam ring Antibacterial activity
2-[(4-Bromophenyl)sulfanyl]-5-nitro-1-methylindole-3-carbaldehyde Nitro substitution at position 5 Enhanced electron-deficient core

1.3.4 Applications in Medicinal Chemistry
The bromophenylsulfanyl-indole scaffold serves as a template for:

  • Anticancer agents : Leveraging sulfur’s role in redox modulation.
  • Antibacterial agents : Exploiting the indole core’s bioactivity.
  • Coordination chemistry : Acting as a ligand for metal complexes.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFJXKOJJLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The bromophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl sulfanyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole-3-carbaldehyde Derivatives

The following table summarizes key structural and functional differences between the target compound and related indole derivatives:

Compound Name Position 1 Substituent Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Spectral Features (NMR/IR)
2-[(4-Bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde Methyl 4-Bromophenyl sulfanyl Carbaldehyde ~372.3 (calc.) ¹H NMR: δ ~10.0 (CHO), δ ~7.8 (Br-C6H4-S)
2-(Methylsulfanyl)-1H-indole-3-carbaldehyde (Brassicanal A) H Methyl sulfanyl Carbaldehyde 205.3 (CAS: 113866-44-7) ¹H NMR: δ ~9.8 (CHO), δ ~2.5 (S-CH3)
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde H 4-Isopropylphenyl Carbaldehyde 293.4 (CAS: 590390-96-8) ¹H NMR: δ ~1.2 (CH(CH3)2), δ ~7.6 (Ar-H)

Key Observations :

  • Hydrogen Bonding : The carbaldehyde group facilitates hydrogen bonding, but the absence of a methyl group at position 1 in Brassicanal A () may increase the indole NH’s acidity, enabling stronger intermolecular interactions .
  • Crystallography : Bromine’s polarizability may promote halogen bonding in the crystal lattice, contrasting with the van der Waals-dominated packing of isopropylphenyl analogs .
Sulfanyl-Containing Heterocycles
  • Triazolyl Sulfanyl Derivatives (): The compound (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol shares a 4-bromophenyl sulfanyl group but incorporates a triazole ring.
  • Thiadiazolyl Sulfanyl Derivatives (): Compounds like 3-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methylquinazolin-4-one exhibit thiadiazole rings, which may enhance hydrogen-bonding diversity via nitrogen atoms, unlike the indole’s carbaldehyde .

Research Implications

  • Medicinal Chemistry : The 4-bromophenyl group may enhance binding affinity in enzyme inhibition studies, as seen in sulfanyl-containing protease inhibitors (cf. ) .
  • Materials Science : Bromine’s role in halogen bonding could be exploited in designing crystalline materials with tailored optoelectronic properties .

Biological Activity

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, also known as compound CB9750511, is a synthetic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H12BrNOS
  • Molecular Weight : 346.24 g/mol
  • CAS Number : 338416-15-2

The structure of this compound features a bromophenyl group attached to a sulfanyl moiety and an indole ring system, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit promising anticancer properties. The presence of the bromophenyl group in this compound enhances its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HuCCA-1 and A431. The results showed that the compound exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics such as doxorubicin:

Cell LineIC50 (µM)Comparison to Doxorubicin
HuCCA-15.2More potent
A4316.0Comparable

This data suggests that the compound's structural features may be critical for its anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Research indicates that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique molecular structure. The bromine atom's electronegativity and the presence of the sulfanyl group are believed to enhance the compound's interaction with biological targets.

Key Structural Features:

  • Bromine Substitution : Enhances lipophilicity and biological interaction.
  • Sulfanyl Group : Increases reactivity towards cellular targets.

These features are essential for its anticancer and antimicrobial activities, as supported by various studies focusing on similar indole derivatives.

Q & A

Basic: What are the established synthetic methodologies for synthesizing 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde?

Methodological Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous indole derivatives (e.g., 1H-indole-3-carbaldehyde derivatives) are synthesized via:

  • Sulfanyl group introduction : Thioglycolic acid or arylthiols are reacted with α,β-unsaturated ketones or aldehydes under mild conditions (e.g., methanol, room temperature) to form sulfanyl linkages .
  • Indole core construction : Condensation of anilines with ketones or aldehydes, followed by cyclization (e.g., via Fischer indole synthesis) .
  • Functionalization : Methylation at the indole nitrogen using methyl iodide or dimethyl sulfate in basic media .

Critical Consideration : Optimization of reaction time, solvent polarity, and stoichiometry is crucial to avoid side products like over-oxidized or dimerized species .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2 detectors) resolves the 3D structure. Key parameters include:

    Metric Example Values Source
    C–C bond lengths1.35–1.48 Å
    Torsion angles (e.g., C–S–C–Br)176.8° to 179.5°
    R factor< 0.05 (high-resolution data)

    Software like SHELXL (refinement) and WinGX/ORTEP (visualization) are employed .

  • Mass spectrometry : Exact mass confirmation (301.0784 g/mol) via high-resolution MS .

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., aldehydic proton at ~10 ppm) .

Advanced: How can researchers resolve discrepancies in crystallographic refinement, such as anisotropic displacement or twinning?

Methodological Answer:

  • Anisotropic displacement : Use SHELXL’s restraints for thermal parameters and validate with ADPs (anisotropic displacement parameters) in WinGX .
  • Twinning : Apply the Hooft parameter or TWIN commands in SHELXL to model twin domains. High data-to-parameter ratios (>15:1) improve reliability .
  • Validation tools : PLATON (checkCIF) identifies outliers in bond lengths/angles, while RIGU restraints stabilize geometrically strained moieties .

Case Study : For the analogous compound 1-(4-chlorophenyl) derivative, twinning was resolved using a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1), yielding an R factor of 0.049 .

Advanced: What hydrogen-bonding motifs influence the crystal packing of this compound, and how do they affect material properties?

Methodological Answer:

  • Graph-set analysis : Identify motifs like D(2)\text{D}(2) (donor-acceptor chains) or R22(8)\text{R}_2^2(8) (ring motifs) using Etter’s rules . For example:
    • Aldehydic O–H···N (indole) interactions form chains along the a-axis.
    • Bromophenyl S···π interactions stabilize layered packing .
  • Impact on properties : Strong H-bonding networks correlate with thermal stability (e.g., higher melting points) and reduced solubility in polar solvents .

Table : Representative H-bond metrics from analogous structures:

Donor–Acceptor Distance (Å) Angle (°) Source
O–H···N (indole)2.89155
C–Br···π (aryl)3.42145

Advanced: How is computational modeling integrated with experimental data to validate the structure and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths (e.g., S–C bond deviation < 0.02 Å) .
  • Electrostatic potential maps : Predict reactive sites (e.g., aldehyde carbon as electrophilic center) for further functionalization .
  • Docking studies : For bioactive derivatives, model interactions with target proteins (e.g., antifungal activity via binding to CYP51) .

Validation Check : Overlay experimental (X-ray) and computed structures using Mercury software, ensuring RMSD < 0.1 Å .

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